2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid is a compound that combines a fluorinated acetamide with a piperidine ring and is paired with trifluoromethanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(piperidin-4-yl)acetamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the acetamide structure.
Piperidine Ring Formation: Incorporation of the piperidine ring, often through cyclization reactions.
Combination with Trifluoromethanesulfonic Acid: This step involves the formation of a salt with trifluoromethanesulfonic acid to enhance the compound’s stability and solubility.
Common reagents used in these reactions include fluorinating agents like diethylaminosulfur trifluoride (DAST) and cyclization agents such as sodium hydride (NaH) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(piperidin-4-yl)acetamide undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(piperidin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the piperidine ring can facilitate interactions with biological membranes. The trifluoromethanesulfonic acid component can improve the compound’s solubility and stability, making it more effective in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacetamide: Lacks the piperidine ring, making it less versatile in biological applications.
4-Piperidinylacetamide: Does not contain the fluorine atom, which can reduce its binding affinity in certain contexts.
Trifluoromethanesulfonic Acid Salts: Similar in terms of solubility and stability but may lack the specific biological activity provided by the fluorinated acetamide and piperidine components.
Uniqueness
2-Fluoro-2-(piperidin-4-yl)acetamide, trifluoromethanesulfonic acid is unique due to its combination of a fluorinated acetamide, a piperidine ring, and trifluoromethanesulfonic acid. This combination provides a balance of chemical stability, biological activity, and solubility, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-2-piperidin-4-ylacetamide;trifluoromethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O.CHF3O3S/c8-6(7(9)11)5-1-3-10-4-2-5;2-1(3,4)8(5,6)7/h5-6,10H,1-4H2,(H2,9,11);(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTESKRPIBSGMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(=O)N)F.C(F)(F)(F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.